2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole
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Overview
Description
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H4BrF2NO2S2 and a molecular weight of 328.15 g/mol . This compound is known for its unique chemical structure, which includes a bromodifluoromethyl group attached to a benzo[d]thiazole ring.
Preparation Methods
The synthesis of 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole typically involves multiple steps. One common method includes the following steps :
Preparation of Bromofluoromethyl Reagents: The synthesis begins with the preparation of bromofluoromethyl reagents. For example, CF2Br2 is reacted with a suitable substrate in the presence of a base like NaH in THF at low temperatures (-60°C) to form intermediate compounds.
Formation of the Sulfonyl Group: The intermediate compounds are then treated with m-CPBA (meta-Chloroperoxybenzoic acid) in DCM (Dichloromethane) at 0°C, followed by stirring at elevated temperatures (50°C) to introduce the sulfonyl group.
Final Assembly: The final step involves the reaction of the sulfonylated intermediate with a benzo[d]thiazole derivative under controlled conditions to yield this compound.
Chemical Reactions Analysis
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds, often facilitated by metal catalysts.
Common reagents used in these reactions include bases like NaH, oxidizing agents like m-CPBA, and various metal catalysts .
Scientific Research Applications
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole has several scientific research applications :
Pharmaceuticals: It serves as an intermediate in the synthesis of novel drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound exhibits potent insecticidal and fungicidal properties, making it valuable in the development of new agrochemicals.
Material Sciences: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong bonds with various biological molecules, influencing their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole can be compared with similar compounds such as 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole . While both compounds share a similar core structure, the presence of the bromine atom in this compound imparts unique reactivity and properties. This makes it more suitable for certain applications, such as specific pharmaceutical targets or agrochemical formulations.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and developers in pharmaceuticals, agrochemicals, and material sciences.
Properties
Molecular Formula |
C8H4BrF2NO2S2 |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NO2S2/c9-8(10,11)16(13,14)7-12-5-3-1-2-4-6(5)15-7/h1-4H |
InChI Key |
KCCZDPPXXBHVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)(F)Br |
Origin of Product |
United States |
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